molecular formula C20H20N2O4 B2666787 N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide CAS No. 888455-63-8

N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

Cat. No. B2666787
CAS RN: 888455-63-8
M. Wt: 352.39
InChI Key: QRKMLRFCEZVUHV-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide, also known as DM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DM-1 belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to specifically target cancer cells while sparing healthy cells.

Scientific Research Applications

Synthesis and Biological Activity

Recent studies have focused on synthesizing novel compounds derived from benzofuran and investigating their biological activities. For instance, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Among these derivatives, certain compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting potential applications in neuroprotection and antioxidation (Jungsook Cho et al., 2015).

Analytical Applications

Benzofuran derivatives also find applications in analytical chemistry. For example, 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-Dimethylaminocoumarin-3-carbonyl)-2-oxazolones were synthesized as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), enabling sensitive detection of primary and secondary amines (A. Takadate et al., 1989).

Antihyperlipidemic Activity

In the medical field, novel series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides demonstrated promising in vivo antihyperlipidemic activity in rats, indicating potential therapeutic applications for treating hyperlipidemia and related cardiovascular diseases (T. Al-qirim et al., 2012).

Synthetic Methodologies

On the synthetic chemistry front, innovative methodologies have been developed for constructing benzofuran derivatives. A microwave-assisted multicomponent protocol enabled the rapid synthesis of benzofuran-2-carboxamides, demonstrating a versatile approach that could be applied in drug discovery for identifying biologically active compounds (Paolo Vincetti et al., 2016).

Neurodegenerative Disease Research

Further emphasizing its potential in neurodegenerative disease research, a specific compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, was synthesized as a potent β-amyloid aggregation inhibitor. This highlights the compound's relevance in studying Alzheimer's disease and other amyloid-related disorders (H. Choi et al., 2003).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-8-9-14(10-13(12)2)21-20(24)19-18(22-17(23)11-25-3)15-6-4-5-7-16(15)26-19/h4-10H,11H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKMLRFCEZVUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

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